[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
[2-(6-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine], Fluorescent form of phosphotidyl choline for use as a lipid membrane probe
Brand Name:
Vulcanchem
CAS No.:
81005-34-7
VCID:
VC21208209
InChI:
InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47)
SMILES:
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Molecular Formula:
C36H62N5O11P
Molecular Weight:
771.9 g/mol
[3-Hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
CAS No.: 81005-34-7
Cat. No.: VC21208209
Molecular Formula: C36H62N5O11P
Molecular Weight: 771.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | [2-(6-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoyl-1-hexadecanoyl-sn-glycero-3-phosphocholine], Fluorescent form of phosphotidyl choline for use as a lipid membrane probe |
|---|---|
| CAS No. | 81005-34-7 |
| Molecular Formula | C36H62N5O11P |
| Molecular Weight | 771.9 g/mol |
| IUPAC Name | [3-hexadecanoyloxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C36H62N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-18-21-33(42)48-28-30(29-50-53(46,47)49-27-26-41(2,3)4)51-34(43)22-19-17-20-25-37-31-23-24-32(40(44)45)36-35(31)38-52-39-36/h23-24,30H,5-22,25-29H2,1-4H3,(H-,37,39,46,47) |
| Standard InChI Key | RIWWBDCNFJKLCV-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
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